
4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate is an organic compound with a complex structure that includes a sulfonate group, a hydroxyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the sulfonation of 4-methylphenyl 3-hydroxy-4-methylpentane using sulfonating agents such as sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the sulfonate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonate group can be reduced to a sulfonic acid or sulfide.
Substitution: The methylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-methylphenyl 3-oxo-4-methylpentane-1-sulfonate.
Reduction: Formation of 4-methylphenyl 3-hydroxy-4-methylpentane-1-sulfonic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals, surfactants, and as a component in various formulations.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The hydroxyl group may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its structural features and functional groups.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone: Shares a similar hydroxyl and methyl group but lacks the sulfonate group.
4-Methylphenyl 3-hydroxy-4-methylpentane: Similar structure but without the sulfonate group.
4-Methylphenyl 3-oxo-4-methylpentane-1-sulfonate: An oxidized derivative of the compound.
Uniqueness
4-Methylphenyl 3-hydroxy-4-methylpentane-1-sulfonate is unique due to the presence of both a sulfonate and hydroxyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H20O4S |
|---|---|
Molecular Weight |
272.36 g/mol |
IUPAC Name |
(4-methylphenyl) 3-hydroxy-4-methylpentane-1-sulfonate |
InChI |
InChI=1S/C13H20O4S/c1-10(2)13(14)8-9-18(15,16)17-12-6-4-11(3)5-7-12/h4-7,10,13-14H,8-9H2,1-3H3 |
InChI Key |
AXNYTKUTTYUUEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)CCC(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[3-(1,1-difluoroethyl)phenyl]ethan-1-amine](/img/structure/B11760333.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760341.png)
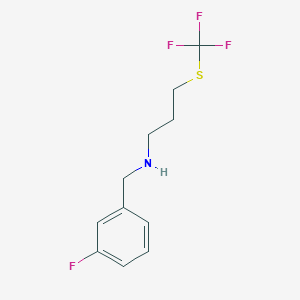
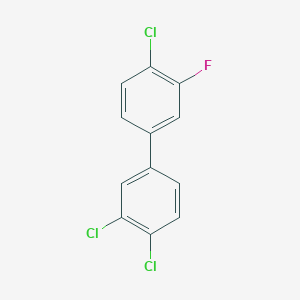

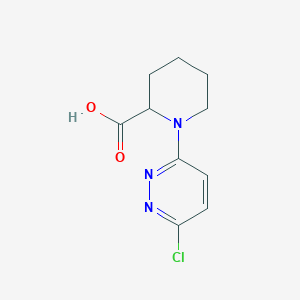
![[(2-Chloro-6-fluoro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B11760362.png)
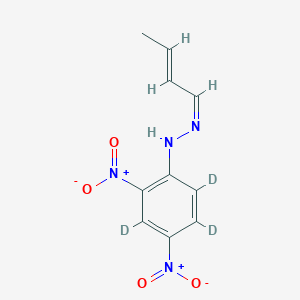
![8-(Difluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760381.png)
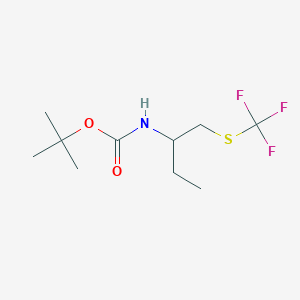
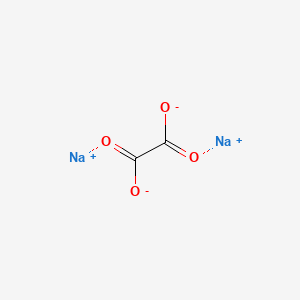
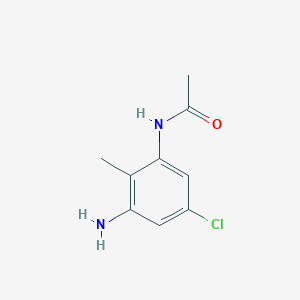
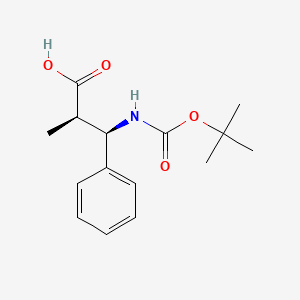
![[(3-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760411.png)
